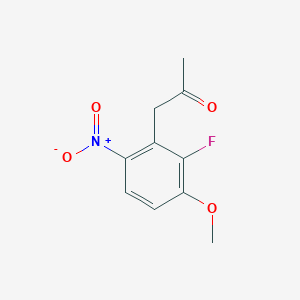

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

Description

BenchChem offers high-quality 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-6(13)5-7-8(12(14)15)3-4-9(16-2)10(7)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDKNHRINLDMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621796 | |

| Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-99-9 | |

| Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288385-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, 1-(2-fluoro-3-methoxy-6-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

Executive Summary

This technical guide provides a comprehensive overview of scientifically-grounded synthetic strategies for 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one, a substituted nitrophenylpropanone derivative. The compound's structure, featuring fluoro, methoxy, and nitro functional groups on an aromatic ketone framework, suggests its potential utility as a key intermediate in the development of complex molecules for the pharmaceutical and agrochemical industries[1]. This document details two primary retrosynthetic pathways, provides step-by-step experimental protocols, and explains the chemical principles underpinning the strategic choices in each route. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and technically sound approach to the synthesis of this and structurally related molecules.

Introduction and Strategic Overview

The target molecule, 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one (CAS 288385-99-9), is a highly functionalized aromatic compound. The strategic placement of its substituents—an ortho-fluoro group, a meta-methoxy group, and a nitro group para to the methoxy—presents a unique synthetic challenge that requires careful control of regioselectivity, particularly during the aromatic substitution steps. The propan-2-one side chain adds another layer of complexity, requiring either its direct introduction onto the ring or its construction from a pre-existing functional group.

This guide will explore two viable synthetic routes, each starting from a different commercially available precursor.

-

Route A: A convergent approach beginning with the nitration of a pre-formed phenylpropanone scaffold.

-

Route B: A linear approach involving the early-stage nitration of a substituted benzaldehyde, followed by the elaboration of the side chain.

A retrosynthetic analysis of these approaches is illustrated below.

Caption: Retrosynthetic analysis of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one.

Route A: Synthesis via Late-Stage Nitration

This route is arguably the more direct approach, focusing on constructing the core phenylpropanone structure first, followed by a regioselective nitration. The key transformation is a Meerwein-type arylation, which couples a diazonium salt with an activated alkene.

Workflow Overview

Caption: Workflow for the synthesis of the target compound via Route A.

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluoro-3-methoxyphenyl)propan-2-one

This procedure is adapted from methodologies for synthesizing phenyl-propanones from aniline derivatives via diazonium salt chemistry[2]. The reaction involves the copper-catalyzed addition of the aryl diazonium salt to isopropenyl acetate.

-

Principle of Causality: 2-Fluoro-3-methoxyaniline is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C) to ensure the salt's stability. This electrophilic diazonium salt is then used in a copper-catalyzed reaction with isopropenyl acetate. Isopropenyl acetate serves as a synthetic equivalent of acetone's enol form, facilitating the introduction of the propan-2-one side chain onto the aromatic ring. The copper catalyst is essential for mediating the radical-based mechanism of this transformation.

-

Protocol:

-

To a stirred solution of concentrated hydrochloric acid (e.g., 12 M, 3.0 equiv.) in water, cool the mixture to 0 °C in an ice-salt bath.

-

Add 2-fluoro-3-methoxyaniline (1.0 equiv.) portion-wise, maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 equiv.) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains between 0 and 5 °C. Stir for an additional 30 minutes after the addition is complete. A positive test on potassium iodide-starch paper indicates the presence of excess nitrous acid and the completion of diazotization.

-

In a separate, larger reaction vessel, prepare a mixture of acetone, isopropenyl acetate (1.5 equiv.), and a catalytic amount of cuprous chloride (CuCl, 0.05 equiv.).

-

Add the cold diazonium salt solution prepared in step 3 to the acetone mixture dropwise over 30-60 minutes. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature at or below 30 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until nitrogen evolution ceases.

-

Perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography to yield 1-(2-fluoro-3-methoxyphenyl)propan-2-one.

-

Step 2: Nitration to 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

-

Principle of Causality: The nitration of the 1-(2-fluoro-3-methoxyphenyl)propan-2-one intermediate is a classic electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents. The methoxy group is a powerful ortho-, para-director, while the fluoro group is a weaker ortho-, para-director. The acetylmethyl side chain is a meta-director. The position para to the strongly activating methoxy group is the most favorable for substitution, leading to the desired 6-nitro isomer. The reaction is conducted at low temperatures to control the reaction rate and prevent over-nitration[3].

-

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, ~5.0 equiv.) and cool to 0 °C in an ice bath.

-

Add 1-(2-fluoro-3-methoxyphenyl)propan-2-one (1.0 equiv.) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 equiv.) to a small amount of cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution from step 2, maintaining the internal temperature at 0-5 °C throughout the addition.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice with vigorous stirring.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow crystalline solid[1].

-

| Parameter | Step 1 (Acetonylation) | Step 2 (Nitration) |

| Key Reagents | 2-Fluoro-3-methoxyaniline, NaNO₂, HCl, Isopropenyl Acetate, CuCl | 1-(2-Fluoro-3-methoxyphenyl)propan-2-one, HNO₃, H₂SO₄ |

| Temperature | 0-5 °C (Diazotization), <30 °C (Coupling) | 0-5 °C |

| Reaction Time | 2-5 hours | 1-3 hours |

| Workup | Extraction & Chromatography/Distillation | Precipitation & Recrystallization |

| Expected Yield | 50-70% | 80-95% |

Route B: Synthesis via Side-Chain Elaboration

This alternative route begins with a commercially available benzaldehyde, nitrates it, and then builds the propan-2-one side chain in two steps: a Grignard reaction followed by oxidation.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-methoxy-6-nitrobenzaldehyde

-

Principle of Causality: This step is analogous to the nitration in Route A. The starting material, 2-fluoro-3-methoxybenzaldehyde[4], possesses an ortho-fluoro group, a meta-methoxy group, and an aldehyde group. The methoxy group is the strongest activating director, making the para position (C6) the primary site for electrophilic attack by the nitronium ion (NO₂⁺). The procedure is similar to established methods for nitrating substituted benzaldehydes[5].

-

Protocol:

-

Cool concentrated sulfuric acid (~5.0 equiv.) to 0 °C.

-

Slowly add 2-fluoro-3-methoxybenzaldehyde (1.0 equiv.) while maintaining the temperature below 10 °C.

-

Add a pre-cooled mixture of fuming nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise, keeping the temperature at 0-5 °C.

-

Stir at 0 °C for 1-2 hours, then pour onto ice.

-

Filter the resulting precipitate, wash with water, and purify by recrystallization to obtain 2-fluoro-3-methoxy-6-nitrobenzaldehyde.

-

Step 2: Grignard Reaction to form 1-(2-Fluoro-3-methoxy-6-nitrophenyl)ethan-1-ol

-

Principle of Causality: The aldehyde functional group is converted to a secondary alcohol via nucleophilic addition of a methyl group. Methylmagnesium bromide (MeMgBr), a Grignard reagent, serves as the source of the methyl nucleophile. The reaction must be conducted under anhydrous conditions in an aprotic solvent like THF or diethyl ether to prevent the Grignard reagent from being quenched by acidic protons.

-

Protocol:

-

Dissolve 2-fluoro-3-methoxy-6-nitrobenzaldehyde (1.0 equiv.) in dry THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add a solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether, 1.2 equiv.) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary alcohol.

-

Step 3: Oxidation to 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

-

Principle of Causality: The secondary alcohol is oxidized to a ketone. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol is chosen to avoid over-oxidation or side reactions with the other sensitive functional groups (nitro, fluoro, methoxy).

-

Protocol (using PCC):

-

Suspend Pyridinium chlorochromate (PCC, 1.5 equiv.) in dry dichloromethane (DCM) in a flask under an inert atmosphere.

-

Add a solution of the alcohol from the previous step (1.0 equiv.) in DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium byproducts.

-

Wash the filter pad thoroughly with additional ether.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield the target compound.

-

Characterization Data

The final product, 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one, is expected to be a yellow crystalline solid[1].

-

Molecular Formula: C₁₀H₁₀FNO₄

-

Molecular Weight: 227.19 g/mol [1]

-

Appearance: Yellow Crystal[1]

-

Spectroscopic Analysis: The structure should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include a singlet for the methyl ketone protons (CH₃), a singlet for the benzylic protons (CH₂), singlets for the methoxy protons (OCH₃), and distinct signals in the aromatic region for the two aromatic protons.

-

¹³C NMR: Will show characteristic peaks for the ketone carbonyl, aromatic carbons (with C-F coupling), and aliphatic carbons.

-

IR Spectroscopy: Will show strong absorption bands for the C=O (ketone) and N-O (nitro group) stretches.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass should be observed.

-

Safety and Handling

-

Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Grignard Reagents: Methylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere.

-

Solvents: Organic solvents such as THF, diethyl ether, and dichloromethane are flammable and/or toxic. Use in a well-ventilated fume hood.

-

Chromium Reagents: PCC is a toxic and carcinogenic chromium(VI) compound. Handle with appropriate engineering controls and PPE. Dispose of chromium waste according to institutional guidelines.

Conclusion

This guide has outlined two robust synthetic pathways for the preparation of 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one. Route A offers a more convergent and potentially higher-yielding approach, with the critical nitration step benefiting from the strong directing effect of the methoxy group, leading to high regioselectivity. Route B , while more linear, provides a viable alternative that relies on the well-established transformations of a benzaldehyde functional group. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both routes require careful handling of hazardous reagents and adherence to strict safety protocols. The successful synthesis and purification of this compound will provide a valuable building block for further research in medicinal and materials chemistry.

References

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.

-

Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry.

-

Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia.

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.

-

MDPI. (2020). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2020(3), M1149.

-

Li, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105, 7423–7444.

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(5), 353-362.

-

ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Coll. Vol. 1, p.406 (1941); Vol. 2, p.62 (1922).

-

Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(4), 75-78.

-

Organic Syntheses. (n.d.). FLUOROBENZENE. Coll. Vol. 2, p.295 (1943); Vol. 13, p.46 (1933).

-

Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

Google Patents. (n.d.). GB2291871A - Preparation of nitrofluoroaromatic compounds.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction.

-

Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6.

-

Actylis. (n.d.). 4-Nitrophenylacetic Acid - API Intermediate - Catalyst.

-

Guidechem. (2023). How can 2-fluoro-5-nitrobenzaldehyde be synthesized?.

-

Espacenet. (2021). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

-

Google Patents. (n.d.). US4518812A - Process for the preparation of fluorinated nitroalkanes.

-

Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Matrix Fine Chemicals. (n.d.). 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE.

-

CymitQuimica. (n.d.). 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.

-

ChemRxiv. (n.d.). Photoredox-Catalyzed Nitroarene C–H Alkylation Using Carboxylic Acids.

-

MySkinRecipes. (n.d.). 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one.

-

Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PubChem. (n.d.). 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.

-

ResearchGate. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature.

-

Royal Society of Chemistry. (2023). Switching between α-alkenylation and α-alkylation of nitriles by coupling multiple electrochemical methods. Green Chemistry.

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Coll. Vol. 3, p.641 (1955); Vol. 22, p.90 (1942).

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid.

-

Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

Sources

- 1. 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one [myskinrecipes.com]

- 2. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. Page loading... [wap.guidechem.com]

A Technical Guide to the Physicochemical Properties of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring fluoro, methoxy, and nitro functional groups on a phenyl ring attached to a propanone moiety, makes it a valuable intermediate for creating more complex chemical structures.[1] This compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals, where the specific arrangement of its functional groups can profoundly influence the biological activity of the final products.[1] Its nitroaromatic nature also suggests potential applications in the synthesis of dyes and pigments.[1]

This guide provides a comprehensive overview of the known physicochemical properties of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one, outlines authoritative protocols for their experimental determination, and discusses the implications of these properties for research and development.

Key Identifiers:

-

IUPAC Name: 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

-

CAS Number: 288385-99-9[1]

-

Molecular Formula: C₁₀H₁₀FNO₄[1]

-

MDL Number: MFCD11977234[1]

Section 2: Core Physicochemical Properties

The following table summarizes the key physicochemical data available for this compound. It is important to note that while some properties have been published by chemical suppliers, others, such as the melting point and partition coefficient, require experimental determination for a complete profile.

| Property | Value / Data | Source |

| Molecular Weight | 227.19 g/mol | [1] |

| Appearance | Yellow Crystal | [1] |

| Boiling Point | 347.933 °C at 760 mmHg | [1] |

| Purity | 96.5-100% (typical) | [1] |

| Melting Point | Not publicly available; requires experimental determination. | |

| Solubility | Not publicly available; requires experimental determination. | |

| LogP (Octanol/Water) | Not publicly available; requires experimental determination. |

Section 3: Lipophilicity and Solubility Profile

Structural Considerations for Solubility

The solubility of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is governed by a balance between its polar and non-polar components. The presence of electronegative atoms in the nitro (-NO₂), methoxy (-OCH₃), and ketone (C=O) functional groups introduces polarity, which may allow for some solubility in polar solvents. However, the aromatic phenyl ring and the propane backbone constitute a significant non-polar region. This duality suggests that the compound is likely to be sparingly soluble in water but should exhibit good solubility in common organic solvents like acetone, ethyl acetate, and dichloromethane.

The Role of LogP in Drug Development

The n-octanol/water partition coefficient (LogP) is a critical parameter in medicinal chemistry, quantifying a compound's lipophilicity.[2] A LogP value provides insight into a drug candidate's likely absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

A positive LogP value indicates higher affinity for a lipid (non-polar) environment, suggesting better cell membrane permeability.[3]

-

A negative LogP value indicates a preference for the aqueous (polar) phase, or higher hydrophilicity.[3]

While an experimental LogP for this compound is not available, its structure suggests a positive value. Determining this experimentally is a crucial step in evaluating its potential as a pharmaceutical intermediate.

Section 4: Spectroscopic and Structural Characterization

Structural confirmation of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one relies on standard spectroscopic techniques. Commercial suppliers confirm that the structure is consistent with Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would be expected for the various functional groups. These would include a strong carbonyl (C=O) stretch from the ketone, characteristic stretches for the nitro group (NO₂), C-O stretches for the methoxy ether, and a C-F stretch for the fluoro group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the aromatic protons, a singlet for the methoxy (-OCH₃) protons, a singlet for the methylene (-CH₂-) protons adjacent to the ring, and a singlet for the terminal methyl (-CH₃) protons of the ketone.

-

¹³C NMR: Would reveal signals for each unique carbon atom, including those in the aromatic ring, the carbonyl carbon, and the aliphatic carbons.

-

Section 5: Experimental Protocols for Physicochemical Determination

The following sections provide detailed, field-proven methodologies for determining the essential physicochemical properties of the title compound.

Protocol for Melting Point Determination

Principle and Rationale: The melting point of a crystalline solid is a key indicator of its purity. A pure compound typically melts over a narrow range of 0.5-1.0°C. Impurities depress the melting point and broaden the melting range. This protocol uses the capillary method with a Mel-Temp apparatus, a standard and reliable technique.

Methodology:

-

Sample Preparation: Place a small amount of the crystalline compound on a clean, dry watch glass. If necessary, finely grind the crystals using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample to collect a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of approximately 3 mm.[4]

-

Apparatus Setup: Insert the loaded capillary tube into the sample holder of the Mel-Temp apparatus. Place a calibrated thermometer in the designated well.

-

Rapid Initial Measurement: Heat the apparatus rapidly to get an approximate melting point. This provides a target temperature for the more precise measurement. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Measurement: With a new sample, heat the apparatus quickly to about 10-15°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to approximately 1-2°C per minute as you approach the expected melting point.[4] This slow rate is critical for an accurate reading.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely.[5]

-

Reporting: The melting point is reported as the range T₁ - T₂. For high accuracy, repeat the measurement at least twice to ensure consistency.

Protocol for Qualitative Solubility Analysis

Principle and Rationale: The solubility of a compound in various aqueous solutions can reveal the presence of acidic or basic functional groups. This systematic approach uses water, acidic, and basic solutions to classify the compound's properties.

Methodology:

-

Water Solubility:

-

Add approximately 25 mg of the compound to a small test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[6]

-

Observe if the compound dissolves. If it is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7]

-

-

5% NaOH Solubility (if insoluble in water):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution in portions, shaking well.

-

Solubility in NaOH indicates the presence of an acidic functional group. Given the structure, significant solubility is not expected unless there is an acidic impurity.

-

-

5% NaHCO₃ Solubility (if soluble in NaOH):

-

This test distinguishes between strong and weak acids. Since the compound is not expected to be acidic, this step is likely not required but is part of a complete workflow.[6]

-

-

5% HCl Solubility (if insoluble in water):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl) solution in portions, shaking well.[6]

-

Solubility in HCl indicates the presence of a basic functional group (e.g., an amine). This is not expected for the title compound.

-

-

Interpretation: Based on its structure, the compound is expected to be insoluble in water, 5% NaOH, and 5% HCl, classifying it as a neutral organic compound.

Caption: Workflow for qualitative solubility analysis.

Protocol for LogP Determination (Shake-Flask Method)

Principle and Rationale: The shake-flask method is the traditional and most widely recognized method for determining the octanol-water partition coefficient (P).[2][3] It involves dissolving the solute in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the solute in each phase.

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[8] Use the appropriate aqueous phase (e.g., a buffer like PBS at pH 7.4 for drug development contexts).

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel or suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. A 1:1 volume ratio is common.

-

Equilibration: Shake the vessel gently but thoroughly for an extended period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. Avoid vigorous shaking that can cause emulsification.

-

Phase Separation: Allow the vessel to stand undisturbed until the two phases have completely separated into distinct layers. Centrifugation can be used to accelerate this process if an emulsion forms.

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer for analysis.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique like HPLC-UV.[8]

-

Calculation: Calculate the partition coefficient (P) using the formula:

-

P = [Concentration in Organic Phase] / [Concentration in Aqueous Phase][3]

-

-

LogP Calculation: The LogP is the base-10 logarithm of the partition coefficient:

-

LogP = log₁₀(P)[3]

-

Caption: Workflow for Shake-Flask LogP determination.

Section 6: Handling and Storage

For maintaining the integrity and purity of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one, proper handling and storage are essential.

-

Storage Conditions: The compound should be stored at room temperature in a dry, tightly sealed container.[1]

-

Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

Section 7: Conclusion

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is a specialized chemical intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While its basic identifiers and some physical properties are known, a complete physicochemical profile requires rigorous experimental determination of its melting point, solubility characteristics, and lipophilicity (LogP). The protocols detailed in this guide provide a robust framework for researchers to obtain this critical data, enabling a more informed application of this compound in synthetic and medicinal chemistry programs.

Section 8: References

-

Melting point determination. (n.d.). Retrieved from

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from

-

How To Determine Melting Point Of Organic Compounds?. (2025, January 31). Chemistry For Everyone. Retrieved from

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved from

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from

-

How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from

-

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one. (n.d.). MySkinRecipes. Retrieved from

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies, Inc. Retrieved from

-

Log P in Encyclopedia of Physical Organic Chemistry. (2017, April 16). ResearchGate. Retrieved from

Sources

A Comprehensive Spectroscopic Guide to the Structure Elucidation of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

Abstract

This technical guide provides an in-depth, multi-faceted spectroscopic approach to the definitive structure elucidation of the novel organic compound, 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one. This molecule, possessing a unique combination of a ketone, a nitro group, a methoxy ether, and a fluorine substituent on an aromatic scaffold, presents an interesting case for structural analysis. For researchers in synthetic chemistry and drug development, a robust and validated methodology for confirming the constitution of such molecules is paramount. This paper details a systematic workflow, integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and two-dimensional correlation experiments (HSQC, HMBC). Each step is explained not merely as a protocol, but with an emphasis on the underlying scientific rationale, ensuring that the resulting data provides a self-validating and unambiguous confirmation of the molecular structure.

Introduction: The Analytical Challenge

The compound 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one (Molecular Formula: C₁₀H₁₀FNO₄) is a substituted aromatic ketone.[1] Such compounds often serve as critical intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The specific arrangement of its functional groups—fluoro, methoxy, and nitro—can significantly influence the molecule's reactivity and biological activity. Therefore, unequivocal confirmation of its chemical structure is a non-negotiable prerequisite for its use in further research and development.

This guide eschews a simple recitation of data, instead focusing on a logical, evidence-based narrative. We will begin by confirming the elemental composition and identifying key functional groups, then proceed to assemble the molecular skeleton piece-by-piece using advanced NMR correlation techniques.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in any structure elucidation is to confirm the elemental composition. While low-resolution mass spectrometry provides the molecular weight, only HRMS can deliver the exact mass with sufficient accuracy to validate the molecular formula against all other possibilities.

For C₁₀H₁₀FNO₄, the expected monoisotopic mass is 227.0601 Da. An experimental HRMS measurement falling within a narrow tolerance (typically < 5 ppm) of this calculated value provides high confidence in the molecular formula.

Trustworthiness: The fragmentation pattern observed in Electron Ionization Mass Spectrometry (EI-MS) provides the first clues to the molecule's assembly. The dissociation of energetically unstable molecular ions results in predictable fragments that are characteristic of the functional groups present.[2] For nitroaromatic compounds, characteristic losses of NO (30 u) and NO₂ (46 u) are common.[3][4] Ketones frequently undergo α-cleavage at the C-C bonds adjacent to the carbonyl group.[5][6]

Data Presentation: Predicted EI-MS Fragmentation

| m/z (amu) | Fragment Ion Structure | Loss from Molecular Ion (M⁺˙) | Causality |

| 227 | [C₁₀H₁₀FNO₄]⁺˙ | - | Molecular Ion |

| 184 | [C₉H₁₀FO₂]⁺ | - CH₃CO (43 u) | α-cleavage: loss of the acetyl radical |

| 181 | [C₁₀H₁₀FO₂]⁺ | - NO₂ (46 u) | Characteristic loss of the nitro group |

| 151 | [C₉H₇FO]⁺˙ | - NO₂, - H₂O | Subsequent loss from a fragment |

| 77 | [C₆H₅]⁺ | - | Phenyl cation, common in aromatic compounds |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization Mode: Acquire data in both positive and negative ion modes to observe the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). For EI-MS, a direct insertion probe is used.

-

Data Analysis: Compare the measured exact mass of the most abundant molecular ion species with the theoretical mass calculated for C₁₀H₁₀FNO₄. Analyze the fragmentation pattern to identify losses corresponding to the functional groups.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, as their constituent bonds vibrate at characteristic frequencies.[7] This serves as a quick validation of the key structural motifs suggested by the molecular formula.

Trustworthiness: The presence of strong, sharp absorption bands in specific regions of the spectrum provides definitive evidence for certain functional groups. For instance, a strong absorption between 1650-1750 cm⁻¹ is a highly reliable indicator of a carbonyl (C=O) group.[7][8] Similarly, nitro groups have two very characteristic and strong stretching bands.[9][10]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic (Ar-H) | Confirms the presence of an aromatic ring.[11] |

| ~2950-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Confirms the propanone side chain.[7] |

| ~1715 | C=O Stretch | Ketone | Strong, sharp band confirming the ketone carbonyl.[8][10] |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Confirms the benzene ring backbone.[11] |

| ~1530 & ~1345 | N-O Asymmetric & Symmetric Stretch | Nitro (NO₂) | Two strong bands, definitive for a nitro group.[9] |

| ~1260 & ~1050 | C-O-C Asymmetric & Symmetric Stretch | Aryl-Alkyl Ether | Confirms the methoxy group. |

| ~1200 | C-F Stretch | Aryl Fluoride | Confirms the fluorine substituent.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations based on established correlation tables.

Core Structural Assembly: NMR Spectroscopy

While MS and IR confirm the pieces are present, NMR spectroscopy allows us to assemble the puzzle. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen, carbon, and fluorine atoms.

¹H and ¹⁹F NMR: Mapping the Proton and Fluorine Environments

Expertise & Experience: ¹H NMR provides a map of all hydrogen atoms in the molecule. Their chemical shift indicates their electronic environment, the integration gives their relative numbers, and the splitting pattern (multiplicity) reveals adjacent, non-equivalent protons.[12] ¹⁹F NMR is similarly powerful for fluorinated compounds, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[13][14]

Trustworthiness: The combination of chemical shift, integration, and coupling constants provides a highly constrained dataset. For our target molecule, we predict five distinct signals in the ¹H NMR spectrum and one in the ¹⁹F NMR spectrum, which can be precisely assigned.

Data Presentation: Predicted ¹H and ¹³C NMR Data

| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |

| H1 / C1 | ~2.2 | Singlet (s) | 3H | ~30 | Positive (CH₃) |

| H2 / C2 | ~4.0 | Singlet (s) | 2H | ~50 | Negative (CH₂) |

| C3 | - | - | - | ~205 | Absent (C) |

| H4 / C4 | ~7.8 | Doublet (d) | 1H | ~128 | Positive (CH) |

| H5 / C5 | ~7.2 | Doublet (d) | 1H | ~115 | Positive (CH) |

| C6 | - | - | - | ~155 (d, ¹JCF ≈ 250 Hz) | Absent (C) |

| C7 | - | - | - | ~145 | Absent (C) |

| C8 | - | - | - | ~140 | Absent (C) |

| C9 | - | - | - | ~125 | Absent (C) |

| H10 / C10 | ~3.9 | Singlet (s) | 3H | ~56 | Positive (CH₃) |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. The carbon attached to fluorine (C6) will appear as a doublet in the ¹³C spectrum due to one-bond C-F coupling.

2D NMR: Unambiguous Connectivity

Expertise & Experience: Two-dimensional NMR experiments are the cornerstone of modern structure elucidation.[15] They reveal correlations between nuclei through chemical bonds, allowing for the unambiguous assembly of the molecular skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton directly to the carbon it is attached to (a one-bond correlation).[16][17] This allows us to definitively link the signals from the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon framework. It reveals correlations between protons and carbons that are two or three bonds away.[16][18] By observing these long-range couplings, we can connect the individual spin systems and functional groups.

Trustworthiness: The HMBC experiment provides a self-validating network of correlations. For a proposed structure to be correct, the observed HMBC cross-peaks must be consistent with the expected 2- and 3-bond connectivities. Any major discrepancy would invalidate the proposed structure.

Data Presentation: Key Predicted HMBC Correlations

| Proton(s) | Correlates to Carbon(s) | Significance of Correlation |

| H1 (CH₃, ~2.2 ppm) | C3 (C=O), C2 (CH₂) | Confirms the acetyl group (CH₃-C=O) and its connection to the methylene bridge. |

| H2 (CH₂, ~4.0 ppm) | C3 (C=O), C1 (CH₃), C9 , C4 | Crucial Link: Connects the propanone side chain to the aromatic ring at position C9. |

| H10 (OCH₃, ~3.9 ppm) | C7 | Confirms the methoxy group is attached to the aromatic ring at position C7. |

| H4 (~7.8 ppm) | C9 , C8 , C6 , C2 | Confirms the position of H4 on the ring and its proximity to the nitro and side-chain substituents. |

| H5 (~7.2 ppm) | C7 , C9 | Confirms the position of H5 on the ring and its proximity to the methoxy and fluoro substituents. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C & DEPT: Acquire a broadband proton-decoupled ¹³C spectrum, followed by DEPT-135 and DEPT-90 experiments to determine carbon multiplicities.

-

2D NMR: Acquire standard gradient-selected, phase-sensitive HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Analysis: Process and analyze all spectra. Use the HSQC to assign one-bond C-H pairs. Systematically map all HMBC correlations to assemble the final structure.

Visualization of the Elucidation Workflow

Caption: Workflow for the structure elucidation of 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one.

The HMBC correlations are the key to assembling the final structure. The following diagram visualizes the most critical long-range connections.

Caption: Visualization of key HMBC correlations confirming the molecular backbone.

Conclusion

The structural elucidation of 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one is achieved through a systematic and integrated spectroscopic approach. High-resolution mass spectrometry confirms the elemental formula C₁₀H₁₀FNO₄. Infrared spectroscopy validates the presence of critical functional groups, including a ketone, a nitro group, an ether, and an aromatic ring. The definitive connectivity is established through a suite of NMR experiments. ¹H and ¹³C NMR provide the foundational chemical shifts for all proton and carbon environments. The crucial links—between the propanone side chain and the aromatic ring, and between the methoxy group and the ring—are unambiguously proven by 2D HMBC correlations. Each piece of spectroscopic data cross-validates the others, leading to the unequivocal confirmation of the assigned structure. This guide serves as a robust template for the structural verification of similarly complex small molecules in a research and development setting.

References

-

Zimmermann, D., & Gohlke, H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

-

Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 603-613. [Link]

-

Cheminfo ELN. (n.d.). HSQC / HMBC prediction. Cheminfo ELN Documentation. [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

MySkinRecipes. (n.d.). 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Royal Society of Chemistry. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

Steinbeck, C., et al. (2011). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 3(1), 26. [Link]

Sources

- 1. 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one [myskinrecipes.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]

Spectral Characterization of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the compound 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document serves as an in-depth predictive reference for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is structured to offer not only the predicted spectral values but also the underlying scientific rationale for these predictions, based on the compound's structural features. Detailed, field-proven protocols for acquiring high-quality spectral data for this and similar compounds are also provided, ensuring a self-validating system for experimental work. This guide is intended to be an essential resource for researchers engaged in the synthesis, identification, and application of this and related molecules.

Introduction

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one (C₁₀H₁₀FNO₄, Molar Mass: 227.19 g/mol ) is a unique multifunctional aromatic ketone.[1] Its structure, featuring a fluorine atom, a methoxy group, and a nitro group on the phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The electronic and steric effects of these substituents are expected to impart distinct and informative signatures in its analytical spectra.

Accurate spectral characterization is paramount for the unambiguous identification and quality control of such compounds. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. The predictions are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related molecules.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one are detailed below. The predictions are based on established substituent effects on the chemical shifts of aromatic and aliphatic systems.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propan-2-one side chain. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | t, J ≈ 8.5 Hz | 1H | H-5 | The nitro group is a strong electron-withdrawing group, deshielding the ortho and para protons. H-5 is ortho to the nitro group and will be shifted downfield. It will appear as a triplet due to coupling with H-4 and the fluorine at C-2. |

| ~ 7.10 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-4 | This proton is meta to the strongly electron-withdrawing nitro group and ortho to the electron-donating methoxy group, leading to a relatively upfield shift compared to H-5. It will appear as a doublet of doublets due to coupling with H-5 and a smaller coupling to the fluorine at C-2. |

| ~ 4.05 | s | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the ketone, which deshields them. They are expected to appear as a singlet. |

| ~ 3.95 | s | 3H | -OCH₃ | The methoxy protons are attached to an oxygen atom and will appear as a sharp singlet in a typical region for methoxy groups on an aromatic ring. |

| ~ 2.20 | s | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are in a characteristic chemical environment and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 205.0 | C=O | The carbonyl carbon of a ketone typically resonates in this downfield region. |

| ~ 155.0 (d, ¹JCF ≈ 250 Hz) | C-2 | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be shifted downfield due to the electronegativity of fluorine. |

| ~ 148.0 | C-6 | The carbon bearing the nitro group is significantly deshielded. |

| ~ 145.0 (d, ²JCF ≈ 15 Hz) | C-3 | The carbon attached to the methoxy group will be deshielded and will show a two-bond coupling to the fluorine. |

| ~ 128.0 (d, ³JCF ≈ 3 Hz) | C-4 | This aromatic carbon will have a chemical shift influenced by the adjacent methoxy and nitro-bearing carbons, and will exhibit a small three-bond coupling to fluorine. |

| ~ 125.0 | C-5 | This aromatic carbon is ortho to the nitro group and will be deshielded. |

| ~ 120.0 (d, ²JCF ≈ 20 Hz) | C-1 | The carbon to which the propan-2-one side chain is attached will be influenced by the adjacent fluorine and nitro group and will show a two-bond coupling to fluorine. |

| ~ 62.0 | -OCH₃ | The methoxy carbon appears in its characteristic region. |

| ~ 52.0 | -CH₂- | The methylene carbon of the propan-2-one side chain. |

| ~ 30.0 | -C(O)CH₃ | The methyl carbon of the acetyl group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Weigh approximately 10-20 mg of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Ensure the sample is fully dissolved. If not, gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals and determine the multiplicities.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one will exhibit characteristic absorption bands corresponding to its various functional moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~ 2950-2850 | Medium-Weak | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methylene and methyl groups of the propan-2-one side chain. |

| ~ 1720 | Strong | C=O stretch (ketone) | A strong, sharp absorption band characteristic of the carbonyl group in a ketone. |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| ~ 1530 | Strong | Asymmetric NO₂ stretch | A very strong and characteristic absorption for the nitro group. |

| ~ 1350 | Strong | Symmetric NO₂ stretch | Another strong and characteristic absorption for the nitro group. |

| ~ 1270 | Strong | Aryl-O stretch (methoxy) | Asymmetric stretching of the C-O-C bond of the methoxy group. |

| ~ 1250 | Strong | C-F stretch | The carbon-fluorine bond stretch, typically a strong absorption. |

| ~ 1050 | Medium | Symmetric Aryl-O stretch | Symmetric stretching of the C-O-C bond of the methoxy group. |

| ~ 820 | Strong | C-H out-of-plane bend | Bending vibration of the aromatic C-H bonds, the position of which can be indicative of the substitution pattern. |

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for acquiring IR spectra of solid samples.

Data Acquisition (ATR-FTIR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a molecular "fingerprint."

Molecular Ion:

-

The molecular ion peak (M⁺˙) is expected at m/z 227 , corresponding to the molecular weight of the compound.

Predicted Major Fragmentation Pattern:

The fragmentation of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one under EI-MS is predicted to proceed through several key pathways, driven by the stability of the resulting fragments.

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon is a common fragmentation pathway for ketones.

-

m/z 43: [CH₃CO]⁺ - A very common and often base peak for methyl ketones.

-

m/z 184: [M - CH₃CO]⁺ - Loss of the acetyl group.

-

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring.

-

m/z 57: [CH₂C(O)CH₃]⁺

-

m/z 170: [M - CH₂C(O)CH₃]⁺

-

-

Fragmentations involving the Nitro Group: Nitroaromatics are known to undergo characteristic fragmentations.

-

m/z 197: [M - NO]⁺ - Loss of nitric oxide (30 u).

-

m/z 181: [M - NO₂]⁺ - Loss of nitrogen dioxide (46 u).

-

-

Fragmentations involving the Methoxy Group:

-

m/z 212: [M - CH₃]⁺ - Loss of a methyl radical from the methoxy group.

-

m/z 197: [M - CH₂O]⁺ - Loss of formaldehyde (30 u).

-

| Predicted m/z | Possible Fragment Ion |

| 227 | [C₁₀H₁₀FNO₄]⁺˙ (Molecular Ion) |

| 212 | [M - CH₃]⁺ |

| 197 | [M - NO]⁺ or [M - CH₂O]⁺ |

| 184 | [M - CH₃CO]⁺ |

| 181 | [M - NO₂]⁺ |

| 170 | [M - CH₂C(O)CH₃]⁺ |

| 57 | [CH₂C(O)CH₃]⁺ |

| 43 | [CH₃CO]⁺ (likely base peak) |

Experimental Protocol for Mass Spectrometry

Data Acquisition (EI-MS):

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

The data system will generate a plot of relative intensity versus m/z.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for the spectral characterization of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one.

Caption: Workflow for NMR Spectral Analysis.

Caption: Workflows for IR and MS Analyses.

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one. The detailed analysis of expected NMR, IR, and MS data, coupled with standardized experimental protocols, offers researchers a reliable reference for the synthesis and identification of this compound. The provided spectral predictions are based on sound chemical principles and serve as a strong baseline for the interpretation of experimentally acquired data. This guide underscores the importance of a multi-technique approach to spectroscopic characterization for ensuring the structural integrity and purity of novel chemical entities in a research and development setting.

References

-

MySkinRecipes. 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one. [Link]

-

PubChem. 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-Fluoro-3-methoxy-6-nitrophenyl_propan-2-one]([Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shift Prediction of Benzenes. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

UCLA Chemistry. Sample preparation for FT-IR. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

Abstract

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is a substituted aromatic ketone primarily utilized as a synthetic intermediate in the fields of medicinal chemistry and agrochemicals.[1] While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs—a fluorinated nitrophenyl ring and a propan-2-one chain—suggest a compelling rationale for systematic investigation. The nitro group is a well-established pharmacophore in antimicrobial agents, and fluorine substitution is a cornerstone of modern drug design for enhancing metabolic stability and potency.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential cytotoxic, antimicrobial, and enzyme-inhibitory activities of this compound. We present a logical, multi-tiered screening strategy, detailing the causality behind experimental choices and providing robust, self-validating protocols.

Introduction and Chemical Profile

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is a molecule whose potential bioactivity is inferred from its constituent parts. The presence of a nitroaromatic system is a significant indicator of potential biological action, as many nitro compounds are known to undergo intracellular reduction to form reactive nitroso and superoxide species, which can induce cellular damage, particularly in microorganisms.[2] This mechanism is the basis for the antimicrobial activity of drugs like metronidazole.[2][4]

Furthermore, the strategic placement of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate binding interactions with target proteins, and block sites of metabolic oxidation, thereby increasing a compound's half-life.[3] This technical guide outlines a proposed research cascade to systematically characterize the biological potential of this intriguing molecule.

Table 1: Physicochemical Properties of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

| Property | Value | Source |

| CAS Number | 288385-99-9 | [1] |

| Molecular Formula | C₁₀H₁₀FNO₄ | [1] |

| Molecular Weight | 227.19 g/mol | [1] |

| IUPAC Name | 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one | [1] |

| Boiling Point | 347.933°C at 760 mmHg | [1] |

Proposed Investigational Workflow: A Multi-Tiered Approach

A logical progression of assays is critical to efficiently evaluate a novel compound. Our proposed workflow begins with broad cytotoxicity screening to establish a therapeutic window, followed by more specific antimicrobial and enzyme inhibition assays.

Figure 1: Proposed workflow for evaluating the biological activity of the target compound.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its general toxicity against living cells.[5] This is crucial for identifying a potential therapeutic window—the concentration range where the compound might exhibit a desired biological effect without causing excessive harm to host cells.[6] The MTT assay is a robust and cost-effective colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.[9]

-

Cell Seeding:

-

Culture human cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293 (non-cancerous embryonic kidney cells), in appropriate media.[6]

-

Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.[9]

-

Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one in DMSO.

-

Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[9]

-

Replace the medium in the cell plates with the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 24 or 48 hours.[6]

-

-

MTT Addition and Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Hypothetical Data Presentation

The results of the cytotoxicity screening should be presented clearly to allow for easy comparison. A lower IC₅₀ value indicates higher cytotoxic potency.

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | Compound (24h) | Compound (48h) | Doxorubicin (48h) |

| HeLa | 85.2 ± 5.1 | 42.5 ± 3.8 | 0.8 ± 0.1 |

| MCF-7 | 91.4 ± 6.3 | 55.7 ± 4.9 | 1.2 ± 0.2 |

| HEK293 | > 100 | > 100 | 5.4 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments and are purely illustrative.

Tier 2: Antimicrobial Activity Screening

The presence of the nitrophenyl moiety strongly suggests potential antimicrobial activity. A two-stage screening process is recommended: a preliminary diffusion assay for qualitative assessment, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[10]

Protocol 1: Agar Well Diffusion Assay

This method provides a rapid, visual indication of antimicrobial activity.[11]

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the agar surface with a standardized suspension (0.5 McFarland standard) of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).[12]

-

Aseptically punch 6 mm wells into the agar.

-

Add a defined volume (e.g., 50 µL) of the test compound at a high concentration (e.g., 1 mg/mL) into each well.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measure the diameter of the zone of inhibition around each well.

Protocol 2: Broth Microdilution for MIC Determination

This assay quantifies the lowest concentration of the compound that inhibits visible microbial growth.[13]

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Tier 3: Exploration of Enzyme Inhibition

Many therapeutic agents function by inhibiting specific enzymes.[14][15] Given the ketone structure and aromatic system, 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one could potentially inhibit enzymes such as kinases or proteases. Enzyme inhibition assays are fundamental to drug discovery for identifying how molecules modulate enzyme activity.[15][16]

General Protocol: In Vitro Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzyme systems.

-

Preparation: Prepare a buffer solution optimal for the target enzyme's activity. Dilute the enzyme and substrate to their working concentrations.

-

Incubation: In a microplate, add the enzyme, buffer, and various concentrations of the test compound (inhibitor). Allow a pre-incubation period for the inhibitor to bind to the enzyme.[14]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate.

-

Monitoring: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This is often done using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[17]

Potential Signaling Pathway Involvement

Should the compound show selective cytotoxicity against cancer cells, it would be logical to investigate its effect on key cancer-related signaling pathways. For instance, many nitrophenyl compounds can induce oxidative stress, which can, in turn, modulate pathways like NF-κB or MAPK.

Figure 2: Hypothetical signaling pathway potentially modulated by the test compound via ROS induction.

Conclusion and Future Directions

While 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is currently positioned as a building block in organic synthesis, its chemical features warrant a thorough investigation into its potential biological activities. The systematic approach outlined in this guide—progressing from broad cytotoxicity screening to specific antimicrobial and enzyme inhibition assays—provides a robust framework for elucidating its therapeutic or toxicological profile. Initial cytotoxicity data will be paramount in determining the feasibility of further studies. Should the compound exhibit low toxicity to normal cells alongside potent antimicrobial or selective anticancer activity, it would represent a promising lead for further preclinical development. Subsequent research should focus on mechanism-of-action studies, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its potency and safety profile.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Hassan, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- Balouiri, M., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.

- Biobide. (n.d.). What is an Inhibition Assay?.

- Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.

- MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.

- Jamal, S., et al. (2012). Computational analysis and predictive modeling of small molecule modulators of microRNA.

- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- NZYTech. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.